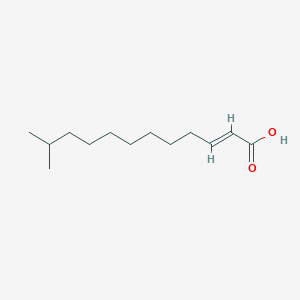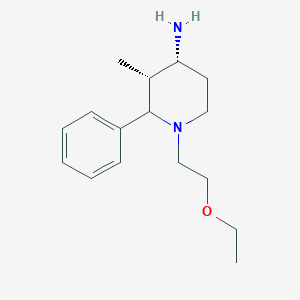
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as cis-PEC and is a chiral amine with a piperidine ring structure. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cis-PEC.
Applications De Recherche Scientifique
Cis-PEC has been extensively studied for its potential applications in medicinal chemistry, catalysis, and material science. In medicinal chemistry, cis-PEC has shown promising results as a chiral building block for the synthesis of various pharmaceuticals. It has been used in the synthesis of antihistamines, antiarrhythmic agents, and anti-inflammatory drugs. Cis-PEC has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity and catalytic activity. In material science, cis-PEC has been used as a precursor for the synthesis of various organic materials, including polymers and dendrimers.
Mécanisme D'action
The mechanism of action of cis-PEC is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It can also act as a ligand in metal-catalyzed reactions, where it coordinates to the metal center and activates the substrate.
Effets Biochimiques Et Physiologiques
Cis-PEC has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-PEC has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. It has also shown excellent enantioselectivity and catalytic activity in asymmetric synthesis reactions. However, the limitations of cis-PEC include its high cost and limited availability in some regions.
Orientations Futures
There are several future directions for research on cis-PEC. One area of research could be the development of new synthetic methods for the preparation of cis-PEC. Another area of research could be the investigation of its potential applications in drug discovery and development. Additionally, the use of cis-PEC as a chiral auxiliary in asymmetric catalysis could be further explored. Finally, the development of new materials using cis-PEC as a precursor could also be an area of future research.
Conclusion:
In conclusion, cis-PEC is a chiral amine with potential applications in medicinal chemistry, catalysis, and material science. The synthesis of cis-PEC is relatively straightforward, and it has shown excellent enantioselectivity and catalytic activity in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of cis-PEC involves the reaction of N-phenylpiperidin-4-amine with 2-ethoxyethyl chloride and 3-methyl-1-butanol in the presence of a base. The reaction takes place at room temperature and yields cis-PEC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
125080-82-2 |
|---|---|
Nom du produit |
4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- |
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15-,16?/m1/s1 |
Clé InChI |
YWENPTPCTWCPKC-CWSLVUQWSA-N |
SMILES isomérique |
CCOCCN1CC[C@H]([C@H](C1C2=CC=CC=C2)C)N |
SMILES |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
SMILES canonique |
CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N |
Synonymes |
(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
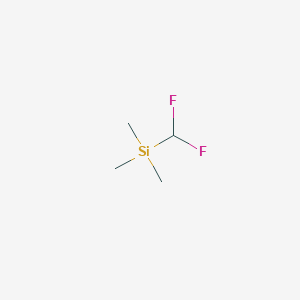
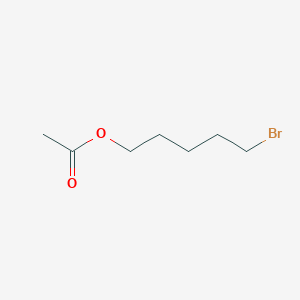

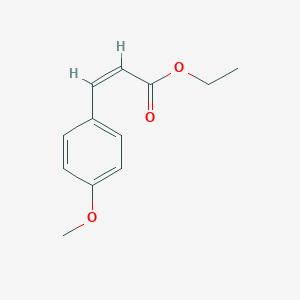
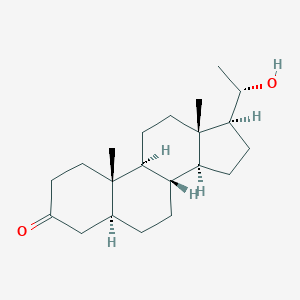
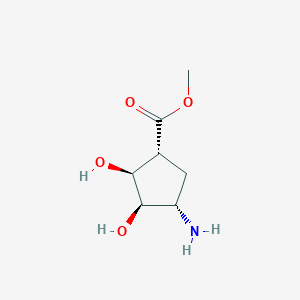
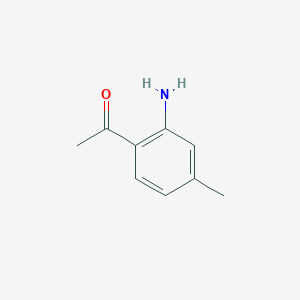
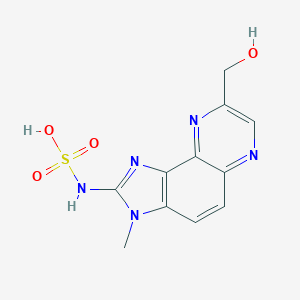

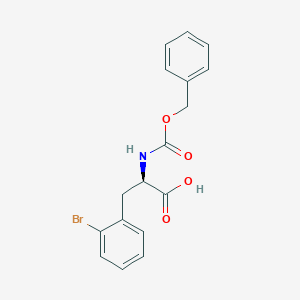
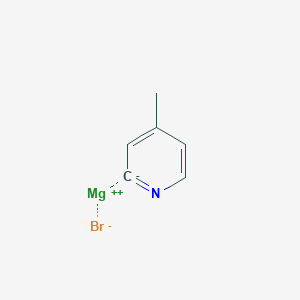
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)
